molecular formula C16H24N2O4 B585364 Diacetolol D7 CAS No. 1346604-19-0

Diacetolol D7

Cat. No.: B585364
CAS No.: 1346604-19-0
M. Wt: 315.421
InChI Key: AWOGXJOBNAWQSF-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diacetolol D7 is a deuterium-labeled derivative of diacetolol, which is the main metabolite of acebutolol. Acebutolol is a cardioselective beta-adrenergic antagonist used primarily for the management of hypertension and ventricular premature beats. This compound retains the pharmacological properties of diacetolol, including its beta-adrenoceptor blocking and anti-arrhythmic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diacetolol D7 involves the incorporation of deuterium atoms into the diacetolol molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterium sources to ensure high yield and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Diacetolol D7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Diacetolol D7 has a wide range of scientific research applications, including:

Mechanism of Action

Diacetolol D7 exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on the heart. The blockade of these receptors decreases cardiac output and oxygen demand, which is beneficial in managing hypertension and arrhythmias .

Comparison with Similar Compounds

Uniqueness of Diacetolol D7: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracing in metabolic studies and enhances the stability of the compound, making it a valuable tool in various scientific investigations .

Properties

IUPAC Name

N-[3-acetyl-4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOGXJOBNAWQSF-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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